Diethyl 3H-2-benzazepine-3,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3H-2-benzazepine-3,3-dicarboxylate is a chemical compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring. This particular compound is characterized by the presence of two ester groups at the 3-position of the benzazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3H-2-benzazepine-3,3-dicarboxylate can be achieved through a multi-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline. The reaction is typically carried out in the presence of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of hydrogen peroxide (H₂O₂) at room temperature . This method offers several advantages, including high reaction rates, excellent yields, and the use of eco-friendly solvents.
Industrial Production Methods
Industrial production of benzazepine derivatives often involves similar multi-component reactions, with a focus on optimizing reaction conditions to maximize yield and purity. The use of recyclable catalysts and green chemistry principles is increasingly common in industrial settings to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3H-2-benzazepine-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of amides or esters
Scientific Research Applications
Diethyl 3H-2-benzazepine-3,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzazepine derivatives.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 3H-2-benzazepine-3,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl 3H-2-benzazepine-3,3-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61936-91-2 |
---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
diethyl 2-benzazepine-3,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-14(18)16(15(19)21-4-2)10-9-12-7-5-6-8-13(12)11-17-16/h5-11H,3-4H2,1-2H3 |
InChI Key |
BGHBWTSFDBODGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C=CC2=CC=CC=C2C=N1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.